(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one dihydrochloride
Description
This compound is a dihydrobenzofuranone derivative with a pyridinylmethylidene substituent and a dipropylaminomethyl group. The Z-configuration at the C2 position is critical for its stereochemical activity. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. Its structure combines a benzofuranone core (common in bioactive molecules) with a pyridine ring, which may influence receptor binding and pharmacokinetics . The hydroxyl group at C6 and the dipropylamino moiety likely contribute to hydrogen bonding and lipophilicity, respectively .
Properties
IUPAC Name |
(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3.2ClH/c1-3-10-23(11-4-2)14-17-18(24)8-7-16-20(25)19(26-21(16)17)12-15-6-5-9-22-13-15;;/h5-9,12-13,24H,3-4,10-11,14H2,1-2H3;2*1H/b19-12-;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXZDXRBSPTLMA-STAIPAPMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1=C(C=CC2=C1OC(=CC3=CN=CC=C3)C2=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)CC1=C(C=CC2=C1O/C(=C\C3=CN=CC=C3)/C2=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one dihydrochloride (CAS Number: 929398-21-0) is a complex organic molecule characterized by a unique structural framework that combines a benzofuran core with a pyridine moiety. This structure suggests potential for diverse biological activities, which are critical for its application in medicinal chemistry.
- Molecular Formula : C₁₈H₁₈Cl₂N₂O₃
- Molecular Weight : 407.5 g/mol
- Structural Features : The compound features a hydroxy group and a dipropylamino group, which enhance its solubility and reactivity in biological systems.
Biological Activity Overview
Research indicates that compounds with similar structural characteristics often exhibit significant biological activities, including:
- Antimicrobial Properties : Benzofuran derivatives have been shown to possess antimicrobial effects against various pathogens.
- Anticancer Activity : Some studies suggest that this compound may inhibit cancer cell proliferation, particularly in models of breast and colon cancer.
- Neuroprotective Effects : The presence of the dipropylamino group may confer neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptor Binding : The dipropylamino group suggests potential interactions with neurotransmitter receptors, influencing mood and cognitive functions.
Anticancer Activity
A study conducted on the anticancer properties of benzofuran derivatives highlighted that compounds similar to this compound demonstrated significant cytotoxic effects in vitro against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
Neuroprotective Effects
In a neuroprotection study, compounds with structural similarities were tested for their ability to protect neuronal cells from oxidative stress. Results indicated that these compounds reduced reactive oxygen species (ROS) levels and enhanced cell viability under stress conditions.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1. 6-Hydroxyflavone | Flavonoid structure | Antioxidant, anti-inflammatory | Exhibits flavonoid properties |
| 2. 7-Hydroxycoumarin | Coumarin derivative | Anticoagulant | Known for anticoagulant activity |
| 3. 2-Methyl-6-phenylnicotinic acid | Nicotinic acid derivative | Neuroprotective | Contains pyridine ring |
The unique combination of functional groups in this compound distinguishes it from other compounds, potentially enhancing its specificity for certain biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several heterocyclic systems, including thiazolo-pyrimidines (), benzodithiazines (), and tetrahydroimidazo-pyridines (–7). Key differentiating features include:
Key Findings from Analogues:
Thiazolo-Pyrimidines (11a, 11b, 12): Exhibit moderate yields (57–68%) and thermal stability (m.p. 213–269°C). IR and NMR data confirm NH and CN groups, critical for intermolecular interactions . The 4-cyanobenzylidene derivative (11b) shows enhanced solubility compared to trimethyl-substituted analogues .
Tetrahydroimidazo-Pyridines (2c, 2d) :
- Nitro- and bromophenyl substituents increase molecular weight (m/z 550) and polarity .
- HRMS data (e.g., 550.0816 vs. 550.0978 calculated) validates structural integrity .
Benzodithiazines (17 in ): Feature sulfonyl and cyano groups, with higher thermal stability (m.p. 314–315°C) .
Divergences from the Target Compound:
- The target’s dipropylaminomethyl group is absent in analogues, suggesting unique pharmacokinetic profiles (e.g., enhanced blood-brain barrier penetration).
- Dihydrochloride salt form distinguishes it from neutral or mono-salt analogues in the evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
